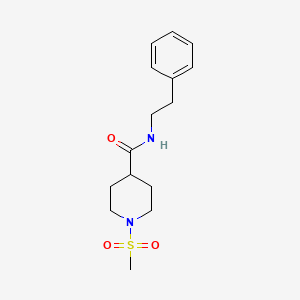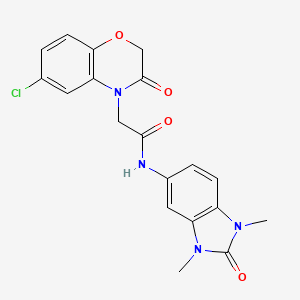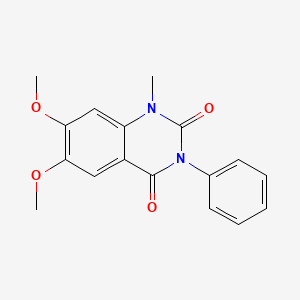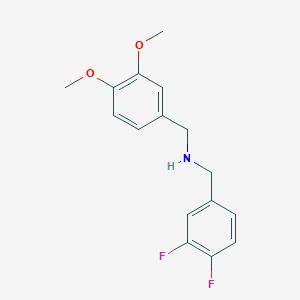![molecular formula C21H25N3O4S B5695151 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline, also known as MMPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tissue remodeling and repair. In
Mécanisme D'action
5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline inhibits the activity of MMPs by binding to the active site of the enzyme. This prevents the enzyme from cleaving specific substrates, which are necessary for tissue remodeling and repair. By inhibiting MMPs, this compound reduces the degradation of extracellular matrix proteins, which play a crucial role in maintaining tissue integrity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells. In vivo studies have shown that this compound reduces tumor growth and metastasis in animal models of cancer. This compound has also been shown to reduce inflammation and tissue damage in animal models of arthritis and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline is its selective inhibition of MMPs. This allows researchers to study the specific role of MMPs in various physiological and pathological processes. However, one limitation of this compound is its potential off-target effects. This compound may also inhibit other enzymes that are structurally similar to MMPs, which could lead to unintended effects.
Orientations Futures
There are several future directions for the study of 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline. One area of research is the development of more selective MMP inhibitors that target specific MMP isoforms. Another area of research is the combination of MMP inhibitors with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, this compound may have potential applications in tissue engineering and regenerative medicine, where it could be used to promote tissue repair and regeneration.
Méthodes De Synthèse
The synthesis of 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline involves the reaction of 5-bromo-1-(methylsulfonyl)indoline with 4-(4-methoxyphenyl)piperazine in the presence of a base and a catalyst. The resulting product is purified using column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline has been widely used in scientific research due to its selective inhibition of MMPs. MMPs are involved in a variety of physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, overexpression of MMPs has been linked to various pathological conditions, including cancer, arthritis, and cardiovascular diseases. This compound has been shown to inhibit the activity of MMPs, thereby reducing the progression of these diseases.
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-28-19-6-4-18(5-7-19)22-11-13-23(14-12-22)21(25)17-3-8-20-16(15-17)9-10-24(20)29(2,26)27/h3-8,15H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEVZAXENGMJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)




![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)

![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)

![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)